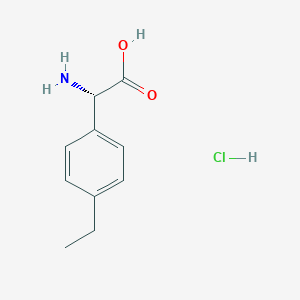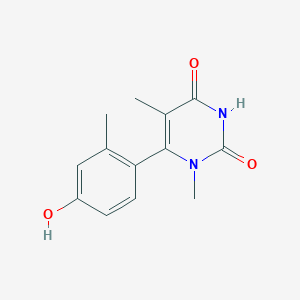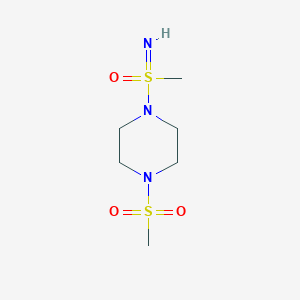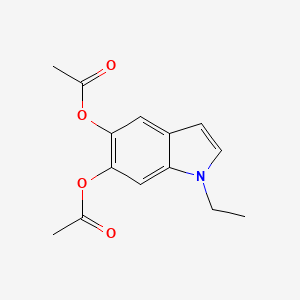
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-2-(4-ethylphenyl)acetic acid, which is characterized by the presence of an amino group, a carboxyl group, and an ethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-ethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield (S)-2-Amino-2-(4-ethylphenyl)acetic acid.
Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a chiral auxiliary in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chiral center allows for enantioselective interactions, which can be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-phenylacetic acid hydrochloride: Lacks the ethyl substitution on the phenyl ring.
(S)-2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Contains a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group in (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological or chemical properties.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-ethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h3-6,9H,2,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Clé InChI |
FSNGHHCXIMCMJG-FVGYRXGTSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)


![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide](/img/structure/B12948340.png)

![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)

![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)

